4-(4-羟基苯氧基)苯甲酸

描述

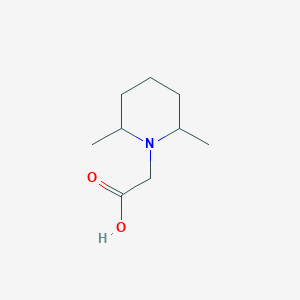

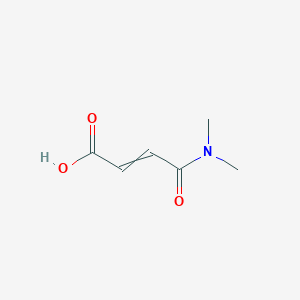

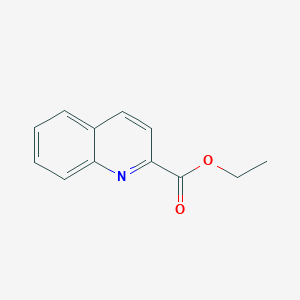

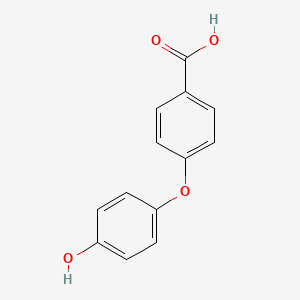

4-(4-Hydroxyphenoxy)benzoic acid is a chemical compound that is related to several research areas, including the synthesis of liquid crystal intermediates, the development of copolyesters, and the study of molecular structures for mass spectrometry matrices. It is structurally characterized by the presence of a hydroxy group and a phenoxy group attached to a benzoic acid moiety.

Synthesis Analysis

The synthesis of compounds related to 4-(4-Hydroxyphenoxy)benzoic acid has been explored in various contexts. For instance, a biotechnological approach using a Carboxylase enzyme has been employed to synthesize 4-OH benzoic acid from phenol and CO2, showcasing an environmentally friendly method with high selectivity . Additionally, a series of liquid crystal intermediates, which include 4-(4-n-alkoxybiphenyl-4'-carbonyloxy) benzoic acid, have been synthesized through a multi-step process involving methylation, acylation, and other reactions . Furthermore, copolyesters of 4-hydroxybenzoic acid and 3-(4'-hydroxyphenoxy)benzoic acid have been prepared using polycondensation techniques .

Molecular Structure Analysis

The molecular and crystal structures of compounds similar to 4-(4-Hydroxyphenoxy)benzoic acid have been elucidated using various spectroscopic techniques. For example, the structure of 2-(4-Hydroxyphenylazo)benzoic acid, a matrix for MALDI-TOF-MS, has been determined, revealing a three-dimensional framework stabilized by hydrogen bonding and π-π stacking interactions . Density functional theory methods have also been used to optimize molecular structures and geometries of azo-benzoic acids .

Chemical Reactions Analysis

Chemical reactions involving 4-(4-Hydroxyphenoxy)benzoic acid derivatives have been studied, such as the Mitsunobu reaction using 4-(diphenylphosphino)benzoic acid as a bifunctional reagent. This reaction allows for the stereospecific inversion of secondary alcohols to esters . Additionally, the synthesis of 4-Hydroxy[1-13C]benzoic acid involves key steps like base-catalyzed condensation and alkylation, demonstrating the compound's versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 4-(4-Hydroxyphenoxy)benzoic acid have been characterized. For instance, poly[4-(4-hydroxyphenoxy) benzoic acid] exhibits phase transition temperatures that depend on molecular weight, with nematic textures observed above 300°C. The presence of ether units in the polymer increases chain flexibility, affecting thermal behavior . The copolyesters synthesized from related compounds have been analyzed for their crystallinity, solubility, and thermal properties, with some showing thermotropic behavior .

科学研究应用

聚合物合成和性质

4-(4-羟基苯氧基)苯甲酸在聚合物合成领域得到了广泛研究。Kricheldorf和Döring(1992年)探讨了4-(4′-羟基苯氧基)苯甲酸的同聚酯及其与4-羟基苯甲酸的共聚酯,揭示了多样的热性能和可能形成向列熔体的潜力 (Kricheldorf & Döring, 1992)。同一作者在1993年的后续研究集中在4-羟基苯甲酸及其异构体的共聚酯上,强调了合成方法在决定所得共聚酯性质方面的重要性 (Kricheldorf, Döring, & Schwarz, 1993)。Yonetake等人(1994年)进一步阐明了聚[4-(4-羟基苯氧基)苯甲酸]的表征,强调了其相变温度和向列纹理 (Yonetake等人,1994)。

酶促氧化聚合

对与4-(4-羟基苯氧基)苯甲酸密切相关的对-亚胺官能化酚衍生物的酶促氧化聚合进行了Kumbul等人(2015年)的研究。该研究突出了使用酶进行聚合的潜力,为了解类似化合物的行为提供了见解 (Kumbul等人,2015)。

催化和化学合成

Yadav和George(2008年)对4-羟基苯甲酮的合成进行了研究,该合成涉及与4-(4-羟基苯氧基)苯甲酸在结构上相关的化合物,揭示了与合成羟基苯甙相关的催化过程的重要性,这对于精细化工和制药行业至关重要 (Yadav & George, 2008)。

生物技术应用

Aresta等人(1998年)展示了一种涉及从苯酚和CO2合成4-OH苯甲酸的生物技术应用,使用了一种羧化酶。这代表了在合成与4-(4-羟基苯氧基)苯甲酸相关的化合物方面,利用生物技术方法的潜力,突出了环保合成方法的潜力 (Aresta et al., 1998)。

液晶研究

Dou Qing(2000年)对n-烷氧基联苯4′羰氧基苯甲酸进行了研究,这是各种液晶的中间体,与4-(4-羟基苯氧基)苯甲酸在结构上相关。该研究提供了有关液晶中间体的合成和表征的见解,这对于显示技术是一个重要领域 (Dou Qing, 2000)。

环境和大气研究

Net等人(2009年)探讨了有机涂层的光诱导臭氧处理,使用了包括4-苯氧基苯酚在内的化合物,这与4-(4-羟基苯氧基)苯甲酸在结构上相似。这项研究有助于理解芳香族化合物的环境和大气相互作用 (Net et al., 2009)。

生化和医学研究

Nguyen等人(2022年)研究了来自银杏的4-羟基苯甲酸的雌激素活性,为了解与4-(4-羟基苯氧基)苯甲酸在结构上相关的化合物的潜在生化和医学应用提供了见解,特别是在雌激素受体信号通路的背景下 (Nguyen et al., 2022)。

分析化学

Zuo等人(2002年)开发了一种方法,用于分离、表征和定量美国蔓越莓果中的苯甲酸和酚类抗氧化剂,包括4-羟基苯甲酸等化合物。这项研究对于推进食品化学分析技术和了解水果的营养特性是至关重要的(Zuo et al., 2002)。

安全和危害

未来方向

4-Hydroxybenzoic acid, a compound similar to 4-(4-Hydroxyphenoxy)benzoic acid, has emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Future research activities may focus on producing new compounds using 4-(4-Hydroxyphenoxy)benzoic acid as a starting feedstock .

作用机制

Target of Action

It is known that this compound is a derivative of benzoic acid, which is widely used in the food, pharmaceutical, and cosmetic industries

Biochemical Pathways

It is known that benzoic acid derivatives can influence various biochemical pathways, potentially affecting cellular metabolism, signal transduction, and gene expression .

Pharmacokinetics

It is known that benzoic acid derivatives generally have high gastrointestinal absorption and can permeate the blood-brain barrier . The impact of these properties on the bioavailability of 4-(4-Hydroxyphenoxy)benzoic acid remains to be determined.

Result of Action

It is known that benzoic acid derivatives can exert various biological effects, potentially influencing cellular growth, differentiation, and survival .

Action Environment

The action of 4-(4-Hydroxyphenoxy)benzoic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the stability, efficacy, and action of the compound.

属性

IUPAC Name |

4-(4-hydroxyphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXPCYHWTLAVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346839 | |

| Record name | 4-(4-Hydroxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

500-76-5 | |

| Record name | 4-(4-Hydroxyphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-HYDROXY-PHENOXY)-BENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the thermal properties of poly[4-(4-hydroxyphenoxy)benzoic acid] and how do they compare to similar polymers?

A1: Poly[4-(4-hydroxyphenoxy)benzoic acid] exhibits distinct thermal transitions. It displays both crystal/nematic and nematic/isotropic phase transitions, influenced by its molecular weight. The research indicates that the nematic/isotropic phase transition occurs at a lower temperature compared to poly(4-hydroxybenzoic acid) []. This difference is attributed to the presence of ether units in poly[4-(4-hydroxyphenoxy)benzoic acid], which enhance the polymer chain's flexibility by allowing for greater rotation and torsion of its bonds [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。